Rosmarinic acid
Overview
Description
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those belonging to the Lamiaceae family, such as rosemary, sage, and mint. It was first isolated from rosemary (Salvia rosmarinus) in 1958 by Italian chemists Scarpatti and Oriente . This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in both traditional and modern medicine .
Mechanism of Action
Target of Action
Rosmarinic acid (RA) is a bioactive phenolic compound commonly found in plants of the Lamiaceae and Boraginaceae families . It has been shown to interact with several targets, including γ-aminobutyric acid (GABA) transaminase , and it has been suggested to bind specifically to Huntington protein and α-synuclein .
Mode of Action
RA inhibits GABA transaminase activity, resulting in increased GABA levels in the brain . This mechanism is believed to contribute to anxiolytic and hypotensive effects . Furthermore, RA may bind specifically to Huntington protein and α-synuclein to prevent toxic protein aggregation .
Biochemical Pathways
RA is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . It has been shown to affect several signaling pathways, including the TGF-β, CTGF, and Wnt signaling pathways . These pathways cooperatively induce cell activation, epithelial–mesenchymal transition (EMT), and the expression of fibrogenic genes, such as alpha-smooth muscle actin (α-SMA) and collagens to promote fibrogenesis .
Pharmacokinetics
The pharmacokinetic properties of RA in rats after oral administration were characterized as rapid absorption, middle-speed elimination, and poor absolute bioavailability . The oral absolute bioavailability was calculated to range from 0.91% to 1.69% . Systemic exposure exhibited lack of dose proportionality over the dose range from 12.5 to 50 mg kg −1 .
Result of Action
RA exhibits diverse pharmacological effects, including anti-oxidative, anti-apoptotic, anti-tumorigenic, and anti-inflammatory effects . The anti-inflammatory effects of RA have been revealed through in vitro and in vivo studies of various inflammatory diseases like arthritis, colitis, and atopic dermatitis .
Action Environment
The action of RA can be influenced by various environmental factors. For example, the abundance values of flora were different in all groups, and compared to the control group, the DSS group presented increased species diversity and evolutionary changes . .
Biochemical Analysis
Biochemical Properties
Rosmarinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid, and 3,4-dihydroxyphenyllactic acid derived from L-tyrosine .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It displays general anti-oxidant and anti-inflammatory effects . It may protect against various forms of cancers . It also demonstrated the ability to maintain cell viability, and with no cytotoxic effects on the treated stem cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has remarkable biological effects, including antiviral, antibacterial, anticancer, antioxidant, anti-aging, antidiabetic, cardioprotective, hepatoprotective, nephroprotective, antidepressant, antiallergic, and anti-inflammatory activities .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has significant antinociceptive, neuroprotective, and neuroregenerative effects . It also induced an increase in cell viability and a reduction in cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. An animal model of collagen-induced arthritis has shown this compound to reduce inflammation by several mechanisms . RA administration (10 mg/kg daily) reversed depressive-like behaviors in rats exposed to a chronic unpredictable stress paradigm and restored pERK1/2 protein expression and hippocampal brain-derived neurotrophic factor (BDNF) .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid, and 3,4-dihydroxyphenyllactic acid derived from L-tyrosine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It showed organic anion transporter (OAT)1-mediated active transport with a K m of 26.5 μM and a V max of 69.0 pmol/min in HEK293 cells overexpressing OAT1 .
Subcellular Localization
It is known that this compound can be applied topically, pulmonary, intranasally, and via intravenous infusion
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosmarinic acid can be synthesized through an esterification reaction between caffeic acid and 3,4-dihydroxyphenyl lactic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions . The synthetic route can be summarized as follows:
- Esterification of caffeic acid with 3,4-dihydroxyphenyl lactic acid.
- Purification of the resulting this compound through recrystallization.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes:
- Harvesting and drying the plant material.
- Grinding the dried material to a fine powder.
- Extracting the this compound using solvents such as ethanol or acetone.
- Purifying the extract through filtration and evaporation .
Chemical Reactions Analysis
Types of Reactions: Rosmarinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Rosmarinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural preservative.
Medicine: Investigated for its therapeutic potential in treating inflammatory disorders, cancer, diabetes, neurodegenerative diseases, and liver diseases
Comparison with Similar Compounds
- Caffeic acid
- Chlorogenic acid
- Ferulic acid
- Gallic acid
- Ellagic acid
Rosmarinic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial activities, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMFZQKYFQNTF-WUTVXBCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896987 | |
Record name | Rosmarinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rosmarinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.547 g/cu cm | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling., Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis., ...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis., Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1. | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
20283-92-5, 537-15-5 | |
Record name | Rosmarinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rosmarinic acid | |
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Record name | Rosmarinic acid | |
Source | ChemIDplus | |
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Record name | Rosmarinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16865 | |
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Record name | Rosmarinic acid | |
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Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |
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Record name | ROSMARINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |
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Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rosmarinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-175 °C | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rosmarinic acid exhibits its effects through various mechanisms. For example, it inhibits glutamate release from rat cerebrocortical synaptosomes by activating GABAA receptors. [] This activation leads to decreased calcium influx and subsequent inhibition of the calcium/calmodulin-dependent kinase II (CaMKII)/synapsin I pathway, ultimately reducing glutamate release. [] Additionally, this compound suppresses the proliferation of human aortic smooth muscle cells (HASMC) by inducing the expression of apoptotic proteins like cleaved poly ADP-ribose polymerase (PARP) and caspase-3. [] It also influences cell cycle progression by decreasing G1/S cycle regulation proteins and increasing p21, p27, and p53 expression. []
ANone: The provided research primarily explores this compound's biological effects. Information regarding its material compatibility and stability under various conditions is limited within these papers.
ANone: The research papers focus on this compound's role as a bioactive compound rather than a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, and selectivity is not included.
A: Yes, docking studies have shown that this compound forms a hydrogen bond with amino acid residues of the GABAA receptor, supporting its inhibitory effect on glutamate release. [] Additionally, molecular docking and molecular dynamics simulations were performed to investigate this compound's interaction with Cereblon (PDB ID: 8AOQ) and human CD22 (PDB ID: 5VKM) receptors. [] These computational studies provided insights into the potential mechanism of this compound's immunomodulatory activity by inhibiting these receptors. []
A: Although specific SAR studies are not detailed in the provided papers, research on this compound derivatives provides some insight. For instance, the synthesis of quaternary phosphonium salts of this compound aimed to enhance its cellular penetration. These derivatives demonstrated significantly stronger inhibitory effects on the growth of HCT116 cells compared to this compound itself. [] This finding suggests that structural modifications can influence the compound's potency.
A: While the provided research highlights various extraction and purification methods for this compound, [, , , ] detailed information on its stability in different formulations or strategies to enhance its stability, solubility, or bioavailability is limited within these particular studies.
ANone: The research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations is not covered in these papers.
ANone: Numerous studies demonstrate the efficacy of this compound in both in vitro and in vivo settings:
- Anti-atherosclerosis activity: Suppressed the proliferation and migration of HASMC, suggesting potential as an anti-atherosclerosis agent. []
- Antitumor activity: Exhibited stronger inhibitory effects on the growth of HCT116 cells when derivatized into quaternary phosphonium salts. []
- Antimicrobial activity: Showed significantly higher antimicrobial activity against various pathogens when derivatized into quaternary phosphonium salts. []
- Antiprotozoal activity: Demonstrated increased activity against Acanthamoeba quina and A. lugdunensis when derivatized into quaternary phosphonium salts. []
- Neuroprotective effects: Protected PC12 cells from amyloid-β peptide-induced neurotoxicity by reducing reactive oxygen species formation, lipid peroxidation, DNA fragmentation, caspase-3 activation, and tau protein hyperphosphorylation. []
- HCl-induced cystitis in rats: Ameliorated cystitis by reducing micturition interval shortening, suppressing prostaglandin E2 release, and decreasing epithelial thickening and inflammatory molecule levels in the bladder. []
- Methamphetamine-induced neuronal damage in zebrafish: Exhibited therapeutic effects on oxidative stress by modulating Casp3a gene expression and improving diving patterns. []
- Breast cancer mice model: Suppressed tumor growth, increased apoptotic markers (P53 and caspase-3), and suppressed the Bcl2/Bax ratio, indicating chemo-preventive and therapeutic potential. []
- Mesangioproliferative glomerulonephritis in rats: Suppressed mesangial cell proliferation and glomerular matrix expansion, potentially through fibrinolytic and anti-oxidative activity. []
- Wound healing of nasal mucosa in rats: Enhanced the healing of experimentally induced nasal mucosal injury, possibly due to its anti-inflammatory effects. []
- While the provided papers do not directly reference specific clinical trials, they mention clinical reports suggesting the effectiveness of sage (Salvia officinalis), a rich source of this compound, in patients with mild to moderate Alzheimer’s disease. [] This highlights the need for further clinical research to confirm these findings.
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